molecular formula C21H28N4O4 B2610958 N'-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N-(2-methoxyethyl)ethanediamide CAS No. 877631-40-8

N'-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N-(2-methoxyethyl)ethanediamide

Cat. No.: B2610958
CAS No.: 877631-40-8
M. Wt: 400.479
InChI Key: YJXMWZCIGDSNHD-UHFFFAOYSA-N
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Description

N’-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N-(2-methoxyethyl)ethanediamide is a complex organic compound that features a furan ring, a phenylpiperazine moiety, and an ethanediamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N-(2-methoxyethyl)ethanediamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Synthesis of the phenylpiperazine moiety: This involves the reaction of phenylhydrazine with piperazine under controlled conditions.

    Coupling of the furan and phenylpiperazine units: This step often involves the use of coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.

    Formation of the ethanediamide backbone: This can be achieved through the reaction of the intermediate with an appropriate diamine under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N’-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N-(2-methoxyethyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones under oxidative conditions.

    Reduction: The phenylpiperazine moiety can be reduced to form the corresponding amines.

    Substitution: The ethanediamide backbone can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Amines and reduced piperazine derivatives.

    Substitution: Various substituted ethanediamide derivatives.

Scientific Research Applications

N’-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N-(2-methoxyethyl)ethanediamide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific receptors and enzymes.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N’-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N-(2-methoxyethyl)ethanediamide involves its interaction with specific molecular targets. The phenylpiperazine moiety can interact with neurotransmitter receptors, while the furan ring can participate in redox reactions. The compound may also inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • N’-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N-(2-methylpropyl)ethanediamide
  • N-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-4-nitrobenzenesulfonamide

Uniqueness

N’-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N-(2-methoxyethyl)ethanediamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the furan ring and phenylpiperazine moiety allows for versatile interactions with various molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

N'-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N-(2-methoxyethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O4/c1-28-15-9-22-20(26)21(27)23-16-18(19-8-5-14-29-19)25-12-10-24(11-13-25)17-6-3-2-4-7-17/h2-8,14,18H,9-13,15-16H2,1H3,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJXMWZCIGDSNHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C(=O)NCC(C1=CC=CO1)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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